molecular formula C12H19N5 B15050968 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B15050968
M. Wt: 233.31 g/mol
InChI Key: QSHMSUFKOFJDSJ-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by two substituted pyrazole rings linked via a methylene-amine bridge. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological and agrochemical applications. Its structure includes:

  • Pyrazole Ring 1: 1-Ethyl and 4-methyl substituents.
  • Pyrazole Ring 2: 1,3-Dimethyl substituents.
  • Bridge: A methylene group (-CH2-) connecting the 3-amine of the first pyrazole to the 4-methyl position of the second pyrazole.

While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve Ullmann coupling or nucleophilic substitution reactions between pyrazole precursors .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-7-9(2)12(15-17)13-6-11-8-16(4)14-10(11)3/h7-8H,5-6H2,1-4H3,(H,13,15)

InChI Key

QSHMSUFKOFJDSJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CN(N=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-4-methyl-1H-pyrazol-3-amine in the presence of a reducing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols. Substitution reactions can result in a variety of substituted pyrazoles .

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Synthesis Yield (if available) Application/Notes Reference ID
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine C12H20N6 272.33 g/mol Dual pyrazole, ethyl/methyl/dimethyl groups Not reported Potential kinase inhibitor scaffold
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C11H14N4 214.26 g/mol Pyrazole-pyridine hybrid, cyclopropylamine 17.9% Antibacterial agent candidate
4-(([(1,3-Dimethylpyrazol-4-yl)methyl]amino)methyl)-N,N-dimethylaniline C15H21N5 271.36 g/mol Aromatic amine, dimethylaniline moiety Not reported Fluorescent probe development
N-(4-Methoxy-3-(methoxymethyl)benzyl)-1,5-dimethyl-1H-pyrazol-3-amine C16H22N4O2 314.38 g/mol Methoxybenzyl group, dual methyl substituents Not reported CNS-targeted drug discovery
5-[(2,4-Difluorophenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide C18H18F2N4O3 376.36 g/mol Oxazole-carboxamide, difluorophenoxy group Not reported Antifungal/anticancer activity studies

Key Differences and Trends

Carboxamide derivatives (e.g., ) exhibit higher molecular weights and hydrogen-bonding capacity, favoring target binding in enzyme inhibition.

Synthetic Efficiency :

  • The cyclopropylamine derivative () achieved a low yield (17.9%), highlighting challenges in pyrazole functionalization.
  • Methoxybenzyl derivatives () may require multi-step protection/deprotection strategies, increasing synthesis complexity.

Biological Relevance: Pyridine hybrids () show antibacterial activity, while oxazole-carboxamides () are explored for antifungal uses.

Pharmacological Potential

  • Kinase Inhibition : Imidazo[4,5-b]pyridine derivatives with pyrazole substituents (e.g., ) demonstrate Aurora kinase selectivity, suggesting the target compound could be optimized for similar pathways.
  • Antimicrobial Activity : Pyrazole-amine hybrids () exhibit moderate antibacterial effects against E. coli and S. aureus (MIC: 32–64 µg/mL), though the target compound’s activity remains untested.

Physicochemical Properties

  • Solubility : Methoxybenzyl derivatives () show improved aqueous solubility due to polar substituents, whereas the target compound’s lipophilicity may limit bioavailability.
  • Thermal Stability : The cyclopropylamine analogue () melts at 104–107°C, comparable to typical pyrazole derivatives.

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N5C_{12}H_{20}N_5 with a molecular weight of approximately 269.77 g/mol. The compound features a pyrazole ring structure, which is known for its pharmacological versatility.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers . The mechanisms of action often involve:

  • Inhibition of microtubule assembly : Certain pyrazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • Induction of apoptosis : Research indicates that these compounds can enhance caspase activity, promoting programmed cell death in cancer cells .

Antibacterial and Antiviral Activity

Pyrazole derivatives have also been evaluated for their antibacterial and antiviral properties. Specific compounds have shown effectiveness against various bacterial strains and viruses, suggesting a broad spectrum of antimicrobial activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Some pyrazole derivatives inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .
  • DNA Alkylation : These compounds may interact with DNA, causing structural changes that lead to cell death .
  • Tubulin Polymerization Inhibition : By affecting tubulin dynamics, these compounds can halt mitosis in cancer cells .

Study 1: Synthesis and Evaluation

A study synthesized various pyrazole derivatives and evaluated their effects on MDA-MB-231 cells. Compounds showed significant cytotoxicity at concentrations as low as 1 μM, with notable increases in apoptosis markers at higher concentrations (10 μM) through enhanced caspase activity .

Study 2: Broad-Spectrum Antimicrobial Activity

Another investigation assessed the antibacterial effects of N-(pyrazolyl) derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Biological Activities of Pyrazole Derivatives

Activity Type Cell Line/Organism Concentration (μM) Effect Observed
AnticancerMDA-MB-2311Induction of apoptosis
10Enhanced caspase activity
AntibacterialE. coli50Significant growth inhibition
S. aureus25Effective bactericidal activity
AntiviralInfluenza virus5Viral replication inhibition

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